molecular formula C12H17F2N5 B11749249 N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine

Cat. No.: B11749249
M. Wt: 269.29 g/mol
InChI Key: SFFGDFFILJROKA-UHFFFAOYSA-N
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Description

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine is a compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

The synthesis of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves several steps. One common method includes the reaction of 1-ethyl-3-methyl-1H-pyrazol-5-amine with 1-(2,2-difluoroethyl)-1H-pyrazol-4-carbaldehyde under specific conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include solvents like ethanol or dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical studies and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals targeting specific diseases.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group and pyrazole ring contribute to its binding affinity and specificity. The compound may modulate the activity of specific pathways, leading to desired biological effects .

Comparison with Similar Compounds

Similar compounds to N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications. The presence of the difluoroethyl group in this compound makes it unique and potentially more effective in certain applications.

Properties

Molecular Formula

C12H17F2N5

Molecular Weight

269.29 g/mol

IUPAC Name

N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-2-ethyl-5-methylpyrazol-3-amine

InChI

InChI=1S/C12H17F2N5/c1-3-19-12(4-9(2)17-19)15-5-10-6-16-18(7-10)8-11(13)14/h4,6-7,11,15H,3,5,8H2,1-2H3

InChI Key

SFFGDFFILJROKA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CN(N=C2)CC(F)F

Origin of Product

United States

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